Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate
Overview
Description
Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate is an organic compound characterized by its molecular structure, which includes a fluorine atom and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate typically involves the following steps:
Nitration: The starting material, 2-fluorobenzene, undergoes nitration to introduce the nitro group, forming 2-fluoro-4-nitrobenzene.
Malonic Ester Synthesis: The nitro-substituted benzene is then reacted with malonic ester in the presence of a base, such as sodium ethoxide, to form the malonate derivative.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different chemical properties.
Substitution: The fluorine atom can be substituted with other functional groups, altering the compound's reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder and hydrochloric acid (HCl).
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Fluorinated aromatic compounds with different substituents.
Scientific Research Applications
Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding the effects of fluorine and nitro groups on biological molecules.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or microbial growth.
Comparison with Similar Compounds
Dimethyl 2-(2-fluoro-4-nitrophenyl)malonate can be compared with other similar compounds, such as:
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate:
2-Nitrophenyl isocyanate: This compound also contains a nitro group but lacks the fluorine atom, leading to different chemical properties and reactivity.
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Properties
IUPAC Name |
dimethyl 2-(2-fluoro-4-nitrophenyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(13(16)17)5-8(7)12/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYCNIFZHNVGKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700199 | |
Record name | Dimethyl (2-fluoro-4-nitrophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188975-47-5 | |
Record name | Dimethyl (2-fluoro-4-nitrophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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